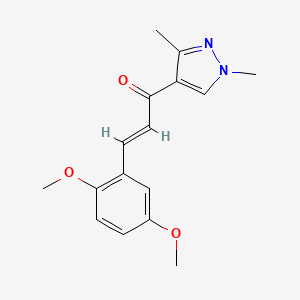

![molecular formula C14H18N2O5S B5372756 N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)

N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BIBS39, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIBS39 is a selective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the co-activator p300/CBP.

Mechanism of Action

BIBS39 is a selective inhibitor of the protein-protein interaction between HIF-1α and p300/CBP. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. In normoxic conditions, HIF-1α is rapidly degraded by the proteasome. However, in hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the co-activator p300/CBP to activate the transcription of target genes. BIBS39 inhibits this interaction by binding to the CH1 domain of p300/CBP, thereby preventing the recruitment of HIF-1α and inhibiting its transcriptional activity.

Biochemical and physiological effects:

BIBS39 has been shown to inhibit the expression of HIF-1α target genes involved in angiogenesis, metabolism, and cell proliferation. In preclinical models, BIBS39 has been shown to inhibit tumor growth and angiogenesis, leading to a reduction in tumor volume and metastasis. BIBS39 has also been shown to protect against ischemic injury by promoting angiogenesis and cell survival.

Advantages and Limitations for Lab Experiments

BIBS39 is a highly selective inhibitor of the HIF-1α/p300/CBP interaction, making it a valuable tool for studying the role of HIF-1α in cancer and ischemic diseases. However, BIBS39 has some limitations for lab experiments. BIBS39 has low solubility in aqueous solutions, which can make it difficult to work with in some assays. BIBS39 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

For BIBS39 research include the development of more potent and selective inhibitors of the HIF-1α/p300/CBP interaction, the investigation of BIBS39 in combination with other cancer therapies, and the evaluation of BIBS39 in clinical trials for cancer and ischemic diseases.

In conclusion, BIBS39 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and ischemic diseases. BIBS39 is a selective inhibitor of the HIF-1α/p300/CBP interaction, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth and angiogenesis. BIBS39 has some limitations for lab experiments, but further research is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BIBS39 involves a multi-step process that starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with pyrrolidine to form 2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 1,2-dibromoethane to form N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. The final step involves the reaction of N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to form BIBS39.

Scientific Research Applications

BIBS39 has been extensively studied for its potential therapeutic applications in cancer treatment. HIF-1α is a transcription factor that plays a critical role in tumor growth and survival by regulating the expression of genes involved in angiogenesis, metabolism, and cell proliferation. BIBS39 has been shown to inhibit the interaction between HIF-1α and p300/CBP, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth in preclinical models. BIBS39 has also been studied for its potential applications in ischemic diseases, where HIF-1α plays a protective role by promoting angiogenesis and cell survival.

properties

IUPAC Name |

N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c17-14-2-1-6-16(14)7-5-15-22(18,19)11-3-4-12-13(10-11)21-9-8-20-12/h3-4,10,15H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZJFIPRUGOLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

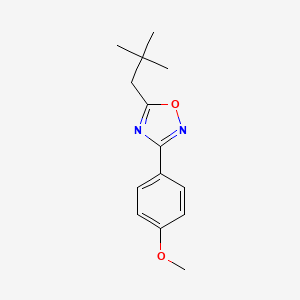

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)

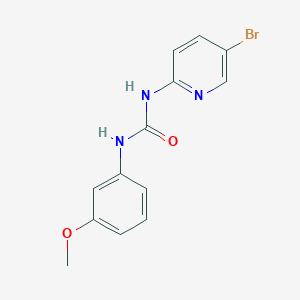

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)

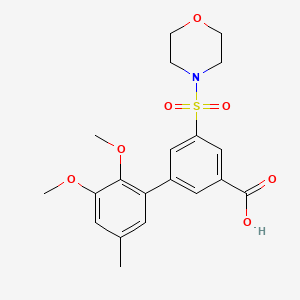

![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)

![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)

![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)

![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)

![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)

![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)

![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)

![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)